molecular formula C20H19F3N2O2 B2516207 N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-(trifluoromethyl)benzamide CAS No. 941918-62-3

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-(trifluoromethyl)benzamide

Numéro de catalogue B2516207
Numéro CAS: 941918-62-3
Poids moléculaire: 376.379
Clé InChI: MKPZALCXVZRCKO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of benzamide derivatives is a common theme across several studies. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involved the use of 4-aminophenazone, highlighting the importance of antipyrine derivatives in drug chemistry due to their potential biological applications . Similarly, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides was achieved through direct acylation reactions, demonstrating the versatility of benzamide synthesis methods . Additionally, the synthesis of carbon-14 labelled N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide was described, where the radioisotope was introduced via an aryllithium reaction with 14CO2, showcasing the synthesis of radio-labelled compounds for potential use in receptor binding studies .

Molecular Structure Analysis

X-ray single crystallography has been extensively used to determine the solid-state properties of benzamide derivatives. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction, revealing its crystallization in a triclinic system . The crystal structure analysis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide provided insights into the molecular geometry and confirmed the experimental data with computed values using hybrid-DFT methods . These studies underscore the importance of molecular structure analysis in understanding the properties of benzamide compounds.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be inferred from their molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans. For instance, the antioxidant properties of the 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide were determined using DPPH free radical scavenging tests, indicating the compound's potential as an antioxidant agent . The intermolecular interactions in antipyrine-like derivatives were analyzed through Hirshfeld surface analysis and DFT calculations, revealing the significance of hydrogen bonding and π-interactions in stabilizing the molecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are characterized by various spectroscopic techniques. The UV-Vis and NMR analyses of N-(cyano(naphthalen-1-yl)methyl)benzamides provided insights into their hydrogen bonding interactions in the solution phase . The IR, NMR, and UV-Vis investigations of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, along with DFT calculations, allowed for a comprehensive understanding of the compound's vibrational frequencies, chemical shifts, and electronic properties . The antibacterial study of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide highlighted its potential as an antibacterial agent, with its melting point and vibrational frequencies determined through spectroscopic techniques .

Applications De Recherche Scientifique

Design and Anticancer Activity

Research has explored the design, synthesis, and evaluation of various benzamide derivatives for anticancer activity. For instance, the synthesis of substituted benzamides and their evaluation against cancer cell lines revealed moderate to excellent anticancer activities compared to reference drugs, with some derivatives showing higher activities than the reference drug etoposide. These findings highlight the potential of benzamide derivatives in cancer treatment and the importance of chemical structure on their efficacy (Ravinaik et al., 2021).

Anti-proliferative Agents

Another study focused on quinuclidinone derivatives, designed and synthesized as potential anti-cancer agents, showing potent anti-cancer activity among the synthesized analogues. This research signifies the continuous search for new chemical entities with potential therapeutic benefits in cancer treatment (Soni et al., 2015).

Histone Deacetylase Inhibitor

The discovery of a small molecule histone deacetylase (HDAC) inhibitor, which selectively inhibits HDACs 1-3 and 11, represents a significant advancement in cancer therapy. This compound blocks cancer cell proliferation and induces various cellular processes leading to apoptosis, showing promise as an anticancer drug (Zhou et al., 2008).

Antipathogenic Activity

Benzamide derivatives have also been synthesized and tested for their antipathogenic activity, showing significant effects on Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings indicate potential applications of benzamide derivatives as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Anti-acetylcholinesterase Activity

Research into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity revealed compounds with potent inhibitory effects on AChE, suggesting potential for development as antidementia agents. This emphasizes the versatility of benzamide derivatives in targeting different biochemical pathways for therapeutic purposes (Sugimoto et al., 1990).

Mécanisme D'action

Target of Action

The primary target of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which then leads to the formation of fibrin clots .

Mode of Action

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide acts as a direct inhibitor of FXa . It binds to FXa with an inhibitory constant of 0.08 nM, demonstrating over 30,000-fold selectivity for FXa over other human coagulation proteases . This compound inhibits both free and prothrombinase-bound FXa activity, leading to a rapid onset of FXa inhibition .

Biochemical Pathways

By inhibiting FXa, N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide disrupts the coagulation cascade, reducing thrombin generation .

Pharmacokinetics

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of this compound in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .

Result of Action

The inhibition of FXa by N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide results in a reduction in thrombin generation . This leads to a decrease in fibrin clot formation, thereby exerting an antithrombotic effect . Preclinical studies have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .

Propriétés

IUPAC Name

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O2/c1-13-12-14(9-10-17(13)25-11-5-4-8-18(25)26)24-19(27)15-6-2-3-7-16(15)20(21,22)23/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPZALCXVZRCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.